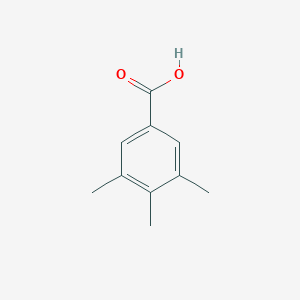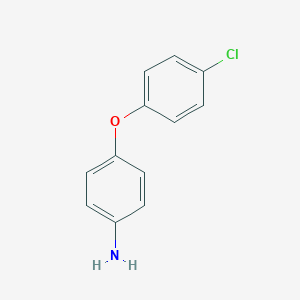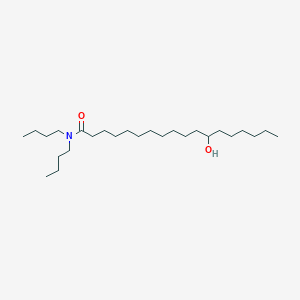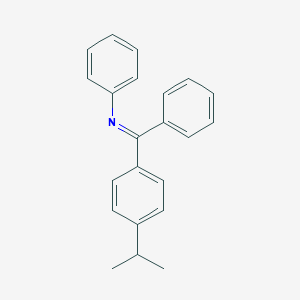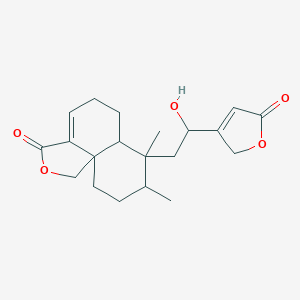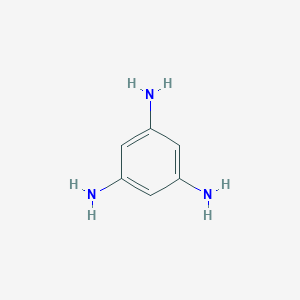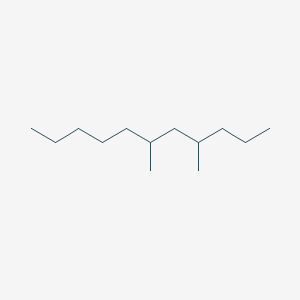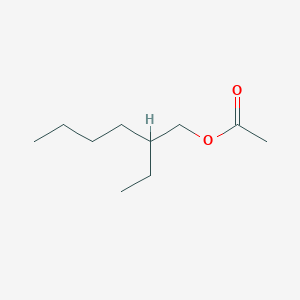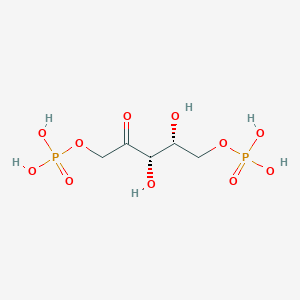
Xylulose-1,5-Bisphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xylulose-1,5-bisphosphate (XuBP) is a molecule that plays a crucial role in the regulation of carbohydrate metabolism in living organisms. It is a key intermediate in the pentose phosphate pathway, which is responsible for the production of NADPH and ribose-5-phosphate. XuBP has been extensively studied in recent years due to its potential applications in various fields such as biotechnology and medicine.
Applications De Recherche Scientifique
Inhibition of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase
Xylulose-1,5-bisphosphate has been identified as a potent inhibitor of ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco). Studies have shown that this inhibition is competitive and affects both the carboxylase and oxygenase activities of the enzyme (McCurry & Tolbert, 1977). Additionally, xylulose-1,5-bisphosphate is known to bind to decarbamylated Rubisco sites, significantly affecting the enzyme's functioning depending on the pH levels (Zhu & Jensen, 1991).
Structural Interactions and Inhibitory Mechanisms
The interactions of xylulose-1,5-bisphosphate with Rubisco have been studied through x-ray crystallography, providing insights into the inhibitory mechanisms. These studies reveal that the binding of this compound to the enzyme leads to the release of activating molecules from the active site, causing a distortion in the metal binding site (Taylor, Fothergill, & Andersson, 1996).
Role in Ribulose-1,5-Bisphosphate Epimerization and Degradation
Xylulose-1,5-bisphosphate can also arise from the non-enzymic epimerization of ribulose-1,5-bisphosphate and has been found to simulate substrate inhibition of Rubisco, indicating its significant role in the enzyme's functioning (Paech, Pierce, McCurry, & Tolbert, 1978).
Implications in Photosynthesis
This compound is relevant in the context of photosynthesis, particularly in its interactions with Rubisco, which is a key enzyme in the process. The binding of xylulose-1,5-bisphosphate to Rubisco in photosynthetic organisms has been closely examined, illustrating its significant impact on photosynthetic efficiency and enzyme regulation (Newman & Gutteridge, 1994).
Degradation and Inactivation of Ribulose-1,5-Bisphosphate Carboxylase/Oxygenase
Further studies have explored the degradation of xylulose-1,5-bisphosphate by selective sugar phosphatases, highlighting its regulatory role in photosynthesis and the ancient enzyme Rubisco (Bracher et al., 2015).
Propriétés
Numéro CAS |
15565-46-5 |
|---|---|
Nom du produit |
Xylulose-1,5-Bisphosphate |
Formule moléculaire |
C5H12O11P2 |
Poids moléculaire |
310.09 g/mol |
Nom IUPAC |
[(2R,3S)-2,3-dihydroxy-4-oxo-5-phosphonooxypentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H12O11P2/c6-3(1-15-17(9,10)11)5(8)4(7)2-16-18(12,13)14/h3,5-6,8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,5+/m1/s1 |
Clé InChI |
YAHZABJORDUQGO-WUJLRWPWSA-N |
SMILES isomérique |
C([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(=O)COP(=O)(O)O)O)O)OP(=O)(O)O |
Synonymes |
xylulose 1,5-bisphosphate xylulose 1,5-diphosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



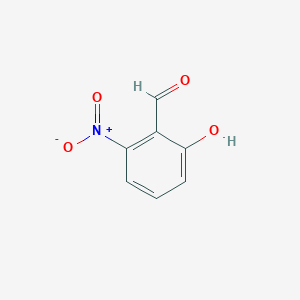
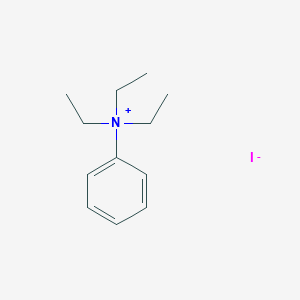
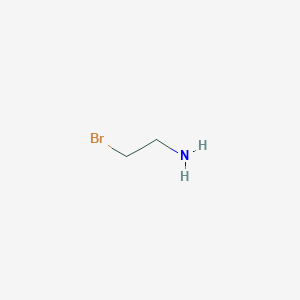

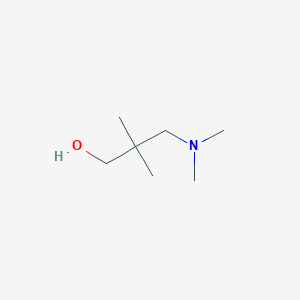
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
